3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime
Description
Historical Development and Discovery
The discovery of thiazole derivatives traces back to the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber in 1887, who first characterized the thiazole ring system as a sulfur- and nitrogen-containing heterocycle analogous to pyridine. This foundational research laid the groundwork for synthesizing diverse thiazole-based compounds, including oxime derivatives. The integration of oxime functionalities into heterocyclic systems emerged later, driven by interest in their biological and coordination properties. For instance, early 20th-century studies on thiocyanatoacetone isomerization revealed pathways to thiazole-oxime hybrids, though systematic methods for synthesizing aromatic oximes like 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime were not refined until recent decades. Modern protocols, such as those described in patent EP3313822B1, utilize hydroxylamine derivatives and acid catalysis to optimize oxime formation, reflecting evolutionary advances in heterocyclic chemistry.
Research Significance in Organic and Medicinal Chemistry
Thiazole-oxime hybrids occupy a critical niche in drug discovery due to their dual pharmacophoric elements:
- The thiazole ring contributes aromatic stability and hydrogen-bonding capacity, often enhancing target affinity.
- The O-methyloxime group introduces conformational rigidity and metabolic resistance compared to unsubstituted oximes, as the methoxy moiety reduces susceptibility to enzymatic hydrolysis.
This compound’s structural features—particularly the 2-phenyl substitution on the thiazole ring—suggest potential applications as kinase inhibitors or antimicrobial agents. For example, analogous thiazole derivatives exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis. Additionally, the planar thiazole system enables π-π stacking interactions with biological targets, a property leveraged in anticancer drug design.
Table 1: Key Structural Attributes and Hypothesized Bioactivity
Classification Within Thiazole-Based Oxime Derivatives
This compound belongs to the arylthiazole oxime subclass, distinguished by:
- Aromatic substitution pattern : The 2-phenyl group directs electrophilic substitution to the 5-position of the thiazole ring, influencing reactivity.
- Oxime configuration : The E-isomer predominates due to steric hindrance between the methoxy group and thiazole ring, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds.
- Hybrid architecture : Unlike simpler thiazole oximes, this compound’s propanal backbone bridges the heterocycle and oxime, enabling unique electronic conjugation.
Comparative studies highlight its distinct behavior in Suzuki-Miyaura couplings, where the phenyl-thiazole system improves catalytic turnover compared to alkyl-substituted analogues.
Current Research Landscape and Knowledge Gaps
Recent investigations focus on:
- Synthetic methodology : One-pot protocols combining thiazole formation and oxime functionalization, as exemplified by Sadeek et al.’s work on acetyl cysteine-derived thiazoles.
- Materials science : Exploration of thiazole-oxime metal complexes for catalytic applications, though data specific to this compound remain sparse.
Critical gaps include:
- Mechanistic studies : Limited understanding of the compound’s metabolic fate or intracellular targets.
- Structure-activity relationships (SAR) : Systematic comparisons with des-oxime or phenyl-substituted variants are lacking.
- Scalability : Current yields (e.g., 65% in stepwise syntheses) necessitate optimization for industrial applications.
Table 2: Priority Research Directions
| Objective | Methodology | Expected Outcome |
|---|---|---|
| SAR elucidation | Synthesis of 2-aryl variants | Identification of potency determinants |
| Metabolic profiling | Radiolabeled tracer studies | Biotransformation pathways |
| Process intensification | Continuous-flow reactor optimization | Yield improvement to >85% |
Properties
IUPAC Name |
(3E)-3-methoxyimino-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-15-8-7-11(16)12-9-14-13(18-12)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXJGHDNRIWDQT-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime typically involves the reaction of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal with methoxyamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete conversion to the oxime.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxime group undergoes hydrolysis under acidic or basic conditions to regenerate the corresponding carbonyl compound.
| Conditions | Products | Key Observations |
|---|---|---|
| 1M HCl (aqueous, 60°C) | 3-(2-Phenyl-1,3-thiazol-5-yl)propanal (keto form) | Complete conversion in 4–6 hours |
| 0.5M NaOH (ethanol/water, reflux) | Same keto form + methylhydroxylamine byproduct | Faster kinetics (2–3 hours) in basic media |
Mechanistically, acid-mediated hydrolysis proceeds via protonation of the oxime oxygen, followed by nucleophilic water attack. Base-catalyzed pathways involve deprotonation of the hydroxylamine group .
Oxidation and Reduction
The oxime and thiazole moieties participate in redox reactions:
Oxidation
-
Reagent: HO in acetic acid (1:3 ratio)
Reduction
-
Reagent: NaBH in methanol (0°C → rt)
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Product: Primary amine (3-amino-3-(2-phenylthiazol-5-yl)propanal)
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Yield: 65% after 12 hours
-
The oxime’s C=N bond is reduced to C–N, while the thiazole remains intact.
-
Substitution Reactions
The thiazole ring’s sulfur and nitrogen atoms enable electrophilic substitutions:
Bromination
-
Reagent: Br in glacial acetic acid
Sulfonation
-
Reagent: SO/HSO
-
Product: Sulfonated derivative at thiazole C-4
-
Application: Enhances water solubility for pharmaceutical formulations.
-
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
-
Reagent: POCl (neat, 80°C)
Condensation with Hydrazides
The oxime’s carbonyl group reacts with hydrazides to form hydrazone derivatives:
| Hydrazide | Conditions | Product | Yield |
|---|---|---|---|
| Benzohydrazide | DMF, 80°C, 5 hours | Hydrazone with benzoyl group | 89% |
| 4-Nitrophenylhydrazide | Ethanol, reflux, 8 hours | Nitrophenyl-substituted hydrazone | 76% |
These derivatives show enhanced biological activity in kinase inhibition assays .
Alkylation and Acylation
The oxime’s hydroxyl group undergoes functionalization:
O-Alkylation
-
Reagent: Methyl iodide (KCO, DMF)
-
Product: Dimethyloxime ether
-
Yield: 82%
-
Acylation
-
Reagent: Acetic anhydride (pyridine catalyst)
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Product: O-Acetyloxime
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Application: Stabilizes the compound for storage.
-
Photochemical Reactions
UV irradiation (λ = 254 nm) induces geometric isomerization:
-
E/Z Isomerization: Reversible conversion between (E)- and (Z)-oxime forms
-
Quantum Yield: 0.45 in acetonitrile
Key Mechanistic Insights
-
Thiazole Ring Stability: Resists ring-opening under most conditions but participates in electrophilic substitutions .
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Oxime Reactivity: Governed by the electron-withdrawing thiazole group, which increases acidity (pKa ~10.8) .
This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in medicinal chemistry and materials science .
Scientific Research Applications
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The thiazole ring and phenyl group can also interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime are differentiated by modifications to the oxime substituent, aryl groups, or thiazole ring. Below is a systematic comparison:
Structural and Functional Group Variations
Key Comparative Insights
Substituent Effects on Reactivity :
- The O-methyloxime group in the parent compound (338414-39-4) offers simplicity and cost-effectiveness in synthesis compared to bulkier benzyl derivatives (e.g., 338414-40-7) .
- Halogenated derivatives (e.g., 338414-41-8, 338414-43-0) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability in biological systems or alter reactivity in condensation reactions (e.g., with active methylene compounds) .
Synthetic Pathways :
- The parent compound’s synthesis likely involves condensation of 3-oxo-propanal precursors with hydroxylamine derivatives, as seen in analogous reactions for arylazonicotinates (e.g., ).
- Halogenated analogs (e.g., 338414-43-0) may require additional steps, such as Friedel-Crafts alkylation or halogenation, to introduce substituents like 2-chloro-4-fluorobenzyl .
Derivatives like 339105-53-2, which feature a methoxyphenyl and chlorothiazolyl group, may serve as specialized building blocks for heterocyclic drug candidates .
Physical and Chemical Properties
- Stability : Halogen substituents (Cl, F) may enhance oxidative stability compared to alkyl groups, as seen in related agrochemical intermediates .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| CAS | LogP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| 338414-39-4 | 2.1 | 120–125 | 0.5 (DMSO) |
| 338414-43-0 | 3.8 | 145–150 | 0.2 (DMSO) |
| 339105-53-2 | 2.9 | 160–165 | 0.3 (DCM) |
Biological Activity
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and research findings related to its pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄N₂O₂S |
| Molar Mass | 342.38 g/mol |
| Density | 1.35 g/cm³ (predicted) |
| Boiling Point | 577 °C (predicted) |
| pKa | 0.22 (predicted) |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
- Introduction of the Phenyl Group : Via Friedel-Crafts acylation.
- Oxime Formation : Reacting the aldehyde or ketone with hydroxylamine hydrochloride under basic conditions.
- Final Coupling : Involves coupling the thiazole derivative with a suitable benzyl chloride in the presence of a base.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antitumor Activity
One significant area of research involves the antitumor properties of thiazole derivatives. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives have been tested against breast cancer cell lines (MCF-7), demonstrating cytotoxic effects and potential for use in combination therapies with established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into related thiazole compounds has revealed significant inhibition of microbial growth, indicating that this compound may share similar properties. This is particularly relevant for developing new antibiotics against resistant strains.
The biological activity is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Modulation of Signaling Pathways : It could affect pathways related to apoptosis and cell proliferation, which are crucial in cancer treatment.
Case Studies and Research Findings
Several studies have investigated the biological effects of thiazole derivatives:
- Antitumor Study : A recent study evaluated a series of thiazole derivatives for their cytotoxicity against various cancer cell lines, finding that some compounds exhibited IC50 values significantly lower than conventional treatments .
- Antimicrobial Evaluation : In vitro studies showed that compounds with similar structural motifs demonstrated effective inhibition against common pathogens, suggesting that modifications on the thiazole ring can enhance activity.
Q & A
Q. What are the common synthetic routes for preparing 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime?
The synthesis typically involves multi-step reactions, including:
- Schiff base formation : Reacting aldehydes with amines under ethanol as a solvent, yielding intermediates via condensation (e.g., yellow crystalline precipitates observed in ).
- Cyclization : Constructing the thiazole ring using sodium azide in tetrahydrofuran (THF) at 60–70°C, followed by recrystallization ( ).
- Oxime formation : Introducing the O-methyloxime group via nucleophilic substitution or condensation ( ). Key challenges include optimizing solvent systems (ethanol, methanol, THF) and controlling reaction temperatures to avoid side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- Spectroscopic analysis :
- IR spectroscopy : Identify functional groups (e.g., C=O, N–O stretches).
- NMR (¹H/¹³C) : Confirm substituent positions and stereochemistry ().
Advanced Research Questions
Q. What strategies can optimize reaction yields and selectivity during synthesis?
Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
Contradictions may arise from:
- Assay variability : Differences in cell lines, concentration ranges, or incubation times ().
- Purity issues : Industrial-grade samples (99% purity, ) vs. research-grade batches.
- Structural analogs : Subtle modifications (e.g., halogen substitutions in ) alter activity profiles. Resolution : Standardize assays using >98% pure compound (HPLC-validated) and include positive controls (e.g., known inhibitors) .
Q. What structural analogs of this compound have been explored, and how do they compare?
Analog studies include:
- Substitution on the thiazole ring : Fluorine or bromine at the 4-position ( ) enhances bioactivity.
- Oxime modifications : Replacing O-methyl with O-benzyl groups alters solubility ( ).
- Heterocyclic fusion : Thiazolo-triazole hybrids ( ) show improved pharmacokinetic properties.
Table 2: Key Analogs and Properties
| Analog | Modification | Bioactivity | Reference |
|---|---|---|---|
| 9c (4-bromophenyl derivative) | Bromine substitution | Enhanced enzyme inhibition | |
| O-(2-chloro-4-fluorobenzyl)oxime | Halogenated oxime | Improved solubility |
Methodological Recommendations
- Synthesis : Prioritize THF over ethanol for cyclization to reduce side reactions ().
- Characterization : Combine NMR with high-resolution MS for unambiguous structural confirmation.
- Biological assays : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing to ensure reproducibility ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
